molecular formula C5H9NO2 B3430074 N-[(oxolan-3-yl)methylidene]hydroxylamine CAS No. 79710-87-5

N-[(oxolan-3-yl)methylidene]hydroxylamine

Cat. No. B3430074
CAS RN: 79710-87-5
M. Wt: 115.13 g/mol
InChI Key: UYVDJDYHRFRZNM-UHFFFAOYSA-N
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Description

N-[(oxolan-3-yl)methylidene]hydroxylamine, also known as OMA, is a chemical compound that has been studied for its potential applications in scientific research. OMA is a derivative of hydroxylamine that has been modified to improve its stability and reactivity. In

Mechanism Of Action

N-[(oxolan-3-yl)methylidene]hydroxylamine inhibits the activity of NOS by binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This inhibition of NOS activity leads to a decrease in the production of NO, which can have a variety of downstream effects on cellular signaling pathways.

Biochemical And Physiological Effects

N-[(oxolan-3-yl)methylidene]hydroxylamine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[(oxolan-3-yl)methylidene]hydroxylamine can inhibit the activity of NOS in a dose-dependent manner, with higher concentrations of N-[(oxolan-3-yl)methylidene]hydroxylamine leading to greater inhibition of NOS activity. In vivo studies have shown that N-[(oxolan-3-yl)methylidene]hydroxylamine can reduce blood pressure in hypertensive rats, suggesting that N-[(oxolan-3-yl)methylidene]hydroxylamine may have potential applications in the treatment of hypertension.

Advantages And Limitations For Lab Experiments

N-[(oxolan-3-yl)methylidene]hydroxylamine has several advantages as a research tool, including its relative stability and ease of synthesis. However, N-[(oxolan-3-yl)methylidene]hydroxylamine also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature. Additionally, N-[(oxolan-3-yl)methylidene]hydroxylamine's effects on cellular signaling pathways can be complex and may vary depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research on N-[(oxolan-3-yl)methylidene]hydroxylamine. One area of interest is the development of more selective inhibitors of NOS that can target specific isoforms of the enzyme. Another potential direction is the exploration of N-[(oxolan-3-yl)methylidene]hydroxylamine's effects on other cellular signaling pathways, including those involved in inflammation and oxidative stress. Additionally, N-[(oxolan-3-yl)methylidene]hydroxylamine's potential applications in the treatment of hypertension and other cardiovascular diseases warrant further investigation.

Scientific Research Applications

N-[(oxolan-3-yl)methylidene]hydroxylamine has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and neuroscience. N-[(oxolan-3-yl)methylidene]hydroxylamine has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide (NO). NO is an important signaling molecule in the body that regulates a variety of physiological processes, including blood pressure, neurotransmission, and immune function.

properties

IUPAC Name

N-(oxolan-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDJDYHRFRZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270519
Record name 3-Furancarboxaldehyde, tetrahydro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-3-ylmethylidene)hydroxylamine

CAS RN

79710-87-5
Record name 3-Furancarboxaldehyde, tetrahydro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79710-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxaldehyde, tetrahydro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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